N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
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Overview
Description
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a heterocyclic compound with a molecular formula of C11H16N2O2S. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine and a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
- 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Uniqueness
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group at the 5-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antibacterial properties.
Chemical Structure and Properties
This compound features a tetrahydroquinoline core substituted with a sulfonamide group. This structure is significant as it influences the compound's biological interactions and activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of tetrahydroquinoline demonstrated significant activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve modulation of cell cycle regulators and apoptosis pathways.
Key Findings:
- Cell Proliferation : The compound reduced the expression of histone H3, a marker for cell proliferation, indicating its potential to inhibit cancer cell growth .
- Transcriptional Regulation : It increased the transcriptional activity of tumor suppressor genes such as P53 and P21 while altering BCL-2 and BAX gene expressions associated with apoptosis .
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 36 | Cell cycle regulation |
MDA-MB-231 | 36 | Apoptosis modulation |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown moderate activity against Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) indicating effectiveness.
Key Findings:
- Bactericidal Activity : The compound exhibited bactericidal effects with specific MIC values against MRSA isolates. However, the activity was significantly influenced by structural modifications; blocking specific functional groups led to a loss of antibacterial efficacy .
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
MRSA | <256 | Bactericidal |
Case Studies
Several case studies have documented the effects of this compound in vitro:
- Study on Cancer Cell Lines : In experiments involving A549 and MDA-MB-231 cells treated with the compound at concentrations up to 100 µM, no cytotoxicity was observed in non-cancerous HFF-1 cells. This suggests a selective anticancer effect while sparing normal cells .
- Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound maintained significant antibacterial activity against MRSA strains when specific phenolic groups were intact .
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 |
InChI Key |
NGTIUNHJJFYEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1CCCN2 |
Origin of Product |
United States |
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